molecular formula C24H28N4O5S B11292225 Ethyl 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11292225
M. Wt: 484.6 g/mol
InChI Key: KQTCAXRUFIHMRU-UHFFFAOYSA-N
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Description

Ethyl 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a variety of functional groups, including a piperazine ring, a benzodioxole moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through a nucleophilic substitution reaction involving 1,3-benzodioxole and a suitable piperazine derivative.

    Construction of the Tetrahydropyrimidine Core: This step involves the cyclization of a thiophene derivative with an appropriate amine to form the tetrahydropyrimidine ring.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The benzodioxole and piperazine moieties can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure and multiple functional groups.

    Biological Studies: The compound can be used in studies to understand its interaction with various biological targets, such as enzymes and receptors.

    Industrial Applications: It may serve as a precursor or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-((1,3-benzodioxol-5-ylmethyl)amino)benzoate: Shares the benzodioxole moiety and ethyl ester group.

    2-(4-(Benzo[d]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine: Contains the piperazine and benzodioxole moieties.

Uniqueness

Ethyl 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a tetrahydropyrimidine core with a thiophene ring, which is not commonly found in similar compounds. This unique structure may confer distinct biological activities and properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H28N4O5S

Molecular Weight

484.6 g/mol

IUPAC Name

ethyl 6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H28N4O5S/c1-2-31-23(29)21-17(25-24(30)26-22(21)20-4-3-11-34-20)14-28-9-7-27(8-10-28)13-16-5-6-18-19(12-16)33-15-32-18/h3-6,11-12,22H,2,7-10,13-15H2,1H3,(H2,25,26,30)

InChI Key

KQTCAXRUFIHMRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CS2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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